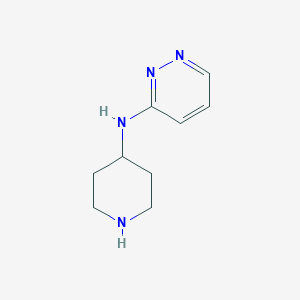

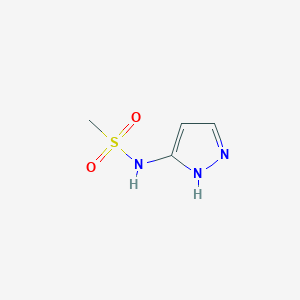

N-(piperidin-4-yl)pyridazin-3-amine

Overview

Description

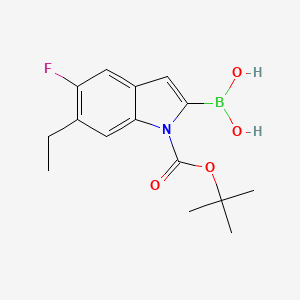

“N-(piperidin-4-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1248457-54-6 . It has a molecular weight of 178.24 . The IUPAC name for this compound is N-(4-piperidinyl)-3-pyridazinamine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) . This indicates that it is a nine-carbon compound with four nitrogen atoms .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Chemical Synthesis and Modification

N-(piperidin-4-yl)pyridazin-3-amine and related compounds have been extensively studied for their synthetic utility in the preparation of various heterocyclic compounds. For instance, the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines through reactions involving secondary amines like piperidine demonstrates the compound's role in creating structurally diverse molecules. This process involves the substitution at specific positions on the pyridazine ring, leading to compounds with potential biological activities (Peet, 1984). Similarly, the scalable synthesis of a cis-substituted cyclobutyl-benzothiazole pyridazinone highlights the compound's utility in drug development processes, particularly through copper-catalyzed C–N cross-coupling reactions (Kallemeyn et al., 2014).

Photocatalytic Degradation Studies

The compound has also been implicated in studies involving the photocatalytic degradation of organic compounds containing nitrogen atoms. Research into the oxidation of a series of primary, secondary, and tertiary amines over UV-illuminated TiO2 films has revealed insights into the formation of ammonium and nitrate ions from nitrogen-containing compounds, including piperidine derivatives. This research helps in understanding the environmental fate and degradation pathways of such compounds (Low, McEvoy, & Matthews, 1991).

Catalyst and Reaction Intermediate

Further, the development of two complementary syntheses for a privileged CGRP receptor antagonist substructure, which includes 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, showcases the compound's role as a key intermediate in pharmaceutical synthesis. The methodologies described offer practical and efficient routes to this substructure, highlighting the compound's significance in the synthesis of complex molecules (Leahy et al., 2012).

Antihistaminic and Anti-inflammatory Activity

Additionally, the synthesis and evaluation of fused pyridazines containing cyclic amines, including piperidine derivatives, for antihistaminic activity and eosinophil infiltration inhibition reveal potential therapeutic applications. Some derivatives have shown potent antihistaminic activity with minimal central H1 receptor blockade, and an inhibitory effect on eosinophil infiltration, indicating potential use in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Chiral Catalyst Synthesis

The development of a facile method to provide novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives as potential stereoselective catalysts demonstrates the compound's utility in synthesizing chiral catalysts. This research offers a straightforward route to synthesize these catalysts, which are crucial in enantioselective synthesis processes (Tian et al., 2012).

Safety and Hazards

Future Directions

While specific future directions for “N-(piperidin-4-yl)pyridazin-3-amine” were not found, there is a continuing requirement in the pharmaceutical industry for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Many such compounds have been used as commercially available drugs and agrochemicals .

Properties

IUPAC Name |

N-piperidin-4-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKODDUILXBOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxybenzo[d]thiazole](/img/structure/B3225301.png)

![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B3225315.png)

amine](/img/structure/B3225328.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B3225341.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3225401.png)